molecular formula C7H12O2S B6265768 4-methanesulfonyl-3,3-dimethylbut-1-yne CAS No. 2229422-51-7

4-methanesulfonyl-3,3-dimethylbut-1-yne

Cat. No.: B6265768
CAS No.: 2229422-51-7
M. Wt: 160.2
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Description

4-Methanesulfonyl-3,3-dimethylbut-1-yne is an alkyne derivative characterized by a terminal triple bond (but-1-yne backbone) with a methanesulfonyl (-SO₂CH₃) group at the 4th carbon and two methyl (-CH₃) groups at the 3rd carbon. Its structure is HC≡C-C(CH₃)₂-SO₂CH₃, making it a highly functionalized molecule with steric and electronic features influenced by the sulfonyl and dimethyl groups.

For instance, methanesulfonyl chloride is a common sulfonylation agent, as seen in the synthesis of piperazine derivatives (e.g., 4-methanesulfonyl-3,3-dimethylpiperazine) via nucleophilic substitution . The steric bulk of the 3,3-dimethyl group may necessitate optimized reaction conditions to avoid side reactions.

This compound’s key attributes include:

  • Electron-withdrawing sulfonyl group: Enhances stability but may reduce alkyne reactivity in cycloadditions or nucleophilic attacks.

Properties

CAS No.

2229422-51-7

Molecular Formula

C7H12O2S

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-3,3-dimethylbut-1-yne typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbut-1-yne and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,3-dimethylbut-1-yne is reacted with methanesulfonyl chloride in the presence of triethylamine at low temperatures (0-5°C) to yield 4-methanesulfonyl-3,3-dimethylbut-1-yne.

Industrial Production Methods

In an industrial setting, the production of 4-methanesulfonyl-3,3-dimethylbut-1-yne may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-3,3-dimethylbut-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: 3,3-dimethylbut-1-yne.

    Substitution: Various substituted butyne derivatives.

Scientific Research Applications

4-methanesulfonyl-3,3-dimethylbut-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-3,3-dimethylbut-1-yne involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Below is a systematic comparison with structurally related alkynes, focusing on synthesis, substituent effects, and physicochemical properties.

Key Comparative Insights:

Substituent Position and Electronic Effects
  • Sulfonyl vs. Thioether :
    • The sulfonyl group (-SO₂CH₃) in the target compound is strongly electron-withdrawing, polarizing the alkyne and adjacent carbons. In contrast, the thioether (-S-C₂H₅) in 4-(ethylsulfanyl)-3-methylbut-1-yne is electron-donating, enhancing nucleophilic character .
    • Reactivity : Sulfonyl groups deactivate alkynes toward electrophilic additions (e.g., Huisgen cycloaddition), while thioethers may facilitate such reactions .
Steric Effects
  • The 3,3-dimethyl group in the target compound introduces significant steric hindrance compared to the mono-methyl group in 3-methyl-3-(methylsulfonyl)but-1-yne. This could limit access to the alkyne in catalytic reactions (e.g., Sonogashira coupling).

Table 2: Predicted Physicochemical Properties

Compound Predicted Collision Cross-Section (Ų, [M+H]+) Polarity (Relative)
4-(Ethylsulfanyl)-3-methylbut-1-yne 121.8 Moderate
4-Methanesulfonyl-3,3-dimethylbut-1-yne* ~130–140 (estimated) High

*Estimated based on sulfonyl group’s larger size and polarity compared to thioether.

Analytical Differentiation
  • Mass Spectrometry : Sulfonyl-containing compounds exhibit distinct fragmentation patterns compared to thioethers due to the stability of sulfone-derived ions.
  • Chromatography : The target compound’s higher polarity would result in longer retention times in reverse-phase HPLC compared to 4-(ethylsulfanyl)-3-methylbut-1-yne .

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